molecular formula C19H18N4O3S2 B2925178 N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide CAS No. 851861-40-0

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2925178
CAS No.: 851861-40-0
M. Wt: 414.5
InChI Key: KSWNGTNQXJKMSF-UHFFFAOYSA-N
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Description

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a quinoline derivative, an oxadiazole ring, and a thiophene carboxamide

Properties

IUPAC Name

N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S2/c24-17(23-9-3-6-13-5-1-2-7-14(13)23)12-28-19-22-21-16(26-19)11-20-18(25)15-8-4-10-27-15/h1-2,4-5,7-8,10H,3,6,9,11-12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWNGTNQXJKMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide typically involves multiple steps:

    Formation of the 3,4-dihydroquinoline derivative: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene under acidic conditions.

    Synthesis of the oxadiazole ring: This step often involves the cyclization of a hydrazide with a carbonyl compound in the presence of a dehydrating agent such as phosphorus oxychloride.

    Thioether formation: The oxadiazole intermediate is then reacted with a thiol to introduce the thioether linkage.

    Coupling with thiophene-2-carboxylic acid: The final step involves coupling the oxadiazole-thioether intermediate with thiophene-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control of reaction conditions and yields, as well as employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The quinoline moiety can undergo oxidation reactions, potentially forming quinoline N-oxides.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to form corresponding amines.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation of the quinoline.

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst for reducing the oxadiazole.

    Substitution: Electrophiles such as bromine or chloromethyl methyl ether for thiophene substitution.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amines derived from the oxadiazole ring.

    Substitution: Brominated or chloromethylated thiophene derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for developing new drugs, particularly for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.

    Biological Studies: The compound can be used in studies to understand its interaction with various biological targets, such as enzymes and receptors.

    Material Science: Due to its unique structure, it might be used in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if it is being developed as an anti-cancer agent, it might inhibit specific enzymes or signaling pathways involved in cell proliferation. The quinoline moiety could intercalate with DNA, while the oxadiazole and thiophene groups might interact with proteins or other cellular components.

Comparison with Similar Compounds

Similar Compounds

  • **N-((5-(2-(1H-indol-3-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide
  • **N-((5-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide

Uniqueness

Compared to similar compounds, N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide stands out due to the presence of the 3,4-dihydroquinoline moiety, which can provide unique interactions with biological targets. Additionally, the combination of oxadiazole and thiophene groups offers a versatile platform for further chemical modifications and functionalization.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

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